4-amino-2,5-dimethoxybenzonitrile
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Overview
Description
4-amino-2,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, characterized by the presence of amino and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 4-amino-2,5-dimethoxy- typically involves the nitration of 1-benzoylamino-2,5-dimethoxybenzene, followed by hydrolysis to obtain 1-amino-2,5-dimethoxy-4-nitrobenzene. This intermediate is then subjected to the Cyan-Sandmeyer reaction to form 4-nitro-2,5-dimethoxybenzonitrile, which is subsequently reduced using sodium sulfide to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of bromination and subsequent reactions with oxidizing agents such as chlorine or sulfuric acid. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-amino-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or alkylating agents.
Major Products:
Oxidation: 4-nitro-2,5-dimethoxybenzonitrile.
Reduction: this compound.
Substitution: Various substituted benzonitriles depending on the reagents used
Scientific Research Applications
4-amino-2,5-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzonitrile, 4-amino-2,5-dimethoxy- involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades that lead to various cellular responses .
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the amino and methoxy groups.
4-Aminobenzonitrile: Similar structure but without the methoxy groups.
2,5-Dimethoxybenzonitrile: Lacks the amino group.
Uniqueness: 4-amino-2,5-dimethoxybenzonitrile is unique due to the combination of amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5855-86-7 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-amino-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,11H2,1-2H3 |
InChI Key |
PFMALIJIGNRGFT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C#N)OC)N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)N |
5855-86-7 | |
Origin of Product |
United States |
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